molecular formula C22H15Br2NO4 B14944397 2-bromo-N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

2-bromo-N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

Cat. No.: B14944397
M. Wt: 517.2 g/mol
InChI Key: QFNMQUVPOQERCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core substituted with bromine atoms and a benzodioxin moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzoyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-bromo-N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-bromo-N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
  • 2-bromo-N-(2-bromobenzoyl)-N-isobutylbenzamide
  • 4-bromo-N-(4-bromobenzoyl)benzamide

Uniqueness

2-bromo-N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is unique due to its specific substitution pattern and the presence of the benzodioxin moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H15Br2NO4

Molecular Weight

517.2 g/mol

IUPAC Name

2-bromo-N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

InChI

InChI=1S/C22H15Br2NO4/c23-14-5-3-4-13(10-14)21(26)16-11-19-20(29-9-8-28-19)12-18(16)25-22(27)15-6-1-2-7-17(15)24/h1-7,10-12H,8-9H2,(H,25,27)

InChI Key

QFNMQUVPOQERCQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.